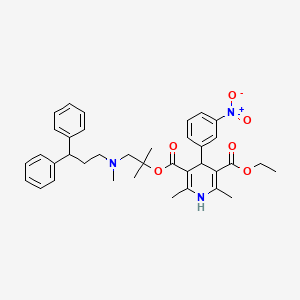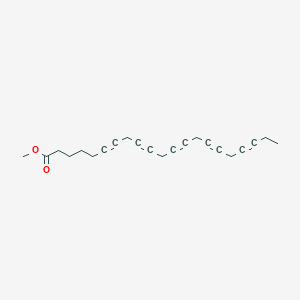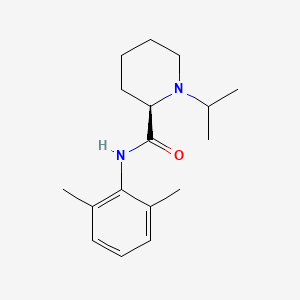
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide; Ropivacaine EP Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: Ropivacaine EP Impurity E , is a chemical compound that serves as an impurity in the synthesis of Ropivacaine. Ropivacaine is a long-acting local anesthetic used for surgical anesthesia and acute pain management. The presence of impurities like Ropivacaine EP Impurity E is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves several steps, typically starting with the preparation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.
Introduction of the Dimethylphenyl Group: This is achieved through a substitution reaction where the piperidine ring is reacted with 2,6-dimethylphenyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure the reproducibility of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Ropivacaine and its impurities.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is conducted to understand its pharmacokinetics and pharmacodynamics as an impurity in Ropivacaine formulations.
Industry: It is used in the development and optimization of analytical methods for quality control in pharmaceutical manufacturing.
作用機序
The mechanism of action of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, it inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action is similar to that of Ropivacaine, although the impurity itself may have different binding affinities and effects.
類似化合物との比較
Similar Compounds
Bupivacaine: Another long-acting local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A shorter-acting local anesthetic with a different aromatic ring structure.
Mepivacaine: Similar to Ropivacaine but with a different substitution pattern on the piperidine ring.
Uniqueness
- It has distinct chemical properties and reactivity compared to other local anesthetics, making it a critical compound for quality control in pharmaceutical production.
Ropivacaine EP Impurity E: is unique in its specific structural configuration and its role as an impurity in Ropivacaine synthesis.
This detailed article provides a comprehensive overview of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
(2R)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m1/s1 |
InChIキー |
DLKZMUOUUWXTAZ-OAHLLOKOSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C(C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
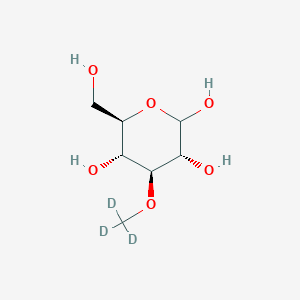
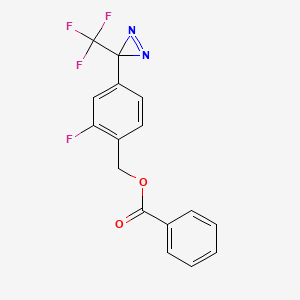
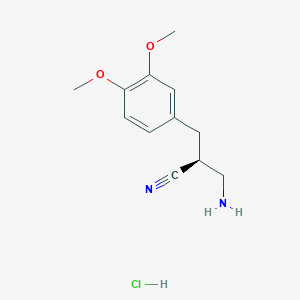
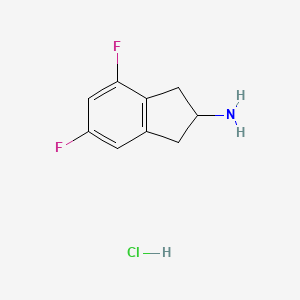
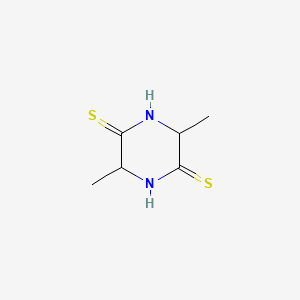
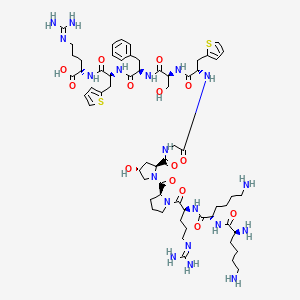


![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
